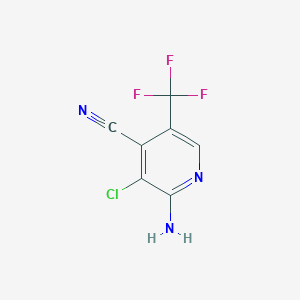
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile
Vue d'ensemble
Description
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is a chemical compound with the linear formula C7H2ClF3N2 . It is related to 2-Chloro-5-(trifluoromethyl)aniline and 3-Amino-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile can be represented by the linear formula C7H2ClF3N2 . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile include a melting point of 86-90 °C . The predicted boiling point is 229.7±40.0 °C, and the predicted density is 1.468±0.06 g/cm3 . The compound has a predicted pKa of -0.04±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile has been utilized in various chemical syntheses. For instance, it has been involved in the synthesis of fluoropyridines and isolation of difluoroboryl imidate structures (Hand & Baker, 1989). Additionally, it has served as a precursor in the creation of various pyrimidine, thiourea, acetamide, and isoindoline derivatives (Mansour, Sayed, Marzouk, & Shaban, 2021).
Application in Antimicrobial Activity
A significant application of this compound is in the development of antimicrobial agents. A study reported the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles using 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile. These compounds exhibited notable antimycobacterial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis (Almeida da Silva et al., 2008).
Use in Antiviral Research
The compound has also been explored in antiviral research. One study involved the synthesis of disubstituted benzimidazole ribonucleosides, showcasing activity against human cytomegalovirus and herpes simplex virus type 1 (Zou, Ayres, Drach, & Townsend, 1996).
Optical and Dielectric Properties
Furthermore, this compound has been investigated for its impact on the optical and dielectric properties of materials. A study focused on the effects of internal linkage groups of fluorinated diamine, including 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile, on the optical and dielectric properties of polyimide thin films (Jang, Shin, Choi, Park, & Han, 2007).
Nucleophilic Displacement Research
The compound's role in nucleophilic displacement reactions has been explored, particularly in the context of activating effects of trifluoromethyl groups in pyridines (Dunn, 1999).
Polymer Research
Finally, its applications extend to polymer research, where it has been used in the synthesis of soluble fluoro-polyimides, contributing to the development of materials with excellent thermal stability and low moisture absorption (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Safety And Hazards
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is considered hazardous. It is harmful if swallowed and can cause harm to aquatic life with long-lasting effects . The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propriétés
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYKZDTWITQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
![3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392661.png)

![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)
![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)

![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)



